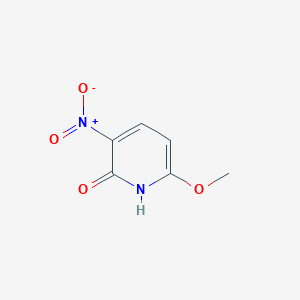

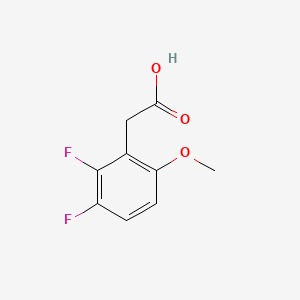

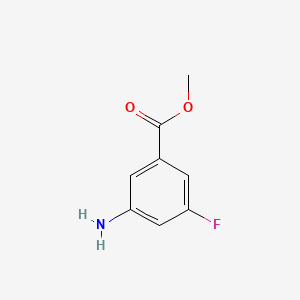

![molecular formula C8H14N4S B1307316 5-(2-吡咯烷-1-基-乙基)-[1,3,4]噻二唑-2-胺 CAS No. 14069-13-7](/img/structure/B1307316.png)

5-(2-吡咯烷-1-基-乙基)-[1,3,4]噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine" is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles and their derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various thiadiazole derivatives, their synthesis, and biological activities, which can provide insights into the properties and potential uses of the compound .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and amidation processes. For instance, the synthesis of 5-(pyridin-2-yl)thiazoles involved cyclization and evaluation for ALK5 inhibitory activity . Similarly, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates . These methods could be relevant for synthesizing the compound of interest, suggesting that cyclization and amidation are key steps in the synthesis of thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the stereochemistry of certain thiadiazole derivatives was characterized by single-crystal X-ray diffraction . Additionally, the importance of intramolecular hydrogen bonding in determining the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species was highlighted . These techniques and findings are crucial for understanding the molecular structure of "5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine".

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including interactions with different reagents to form new compounds. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involved reactions with arylidinemalononitrile derivatives . These reactions are indicative of the reactivity of thiadiazole derivatives and could be relevant to the chemical reactions that "5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as acid dissociation constants and antimicrobial activity, have been studied. The acid dissociation constants of certain derivatives were determined, and their antimicrobial activity was evaluated against various bacterial and fungal strains . Additionally, the thermodynamic properties of metal complexes with thiadiazole-derived Schiff bases were investigated . These studies provide a foundation for understanding the physical and chemical properties of thiadiazole derivatives, which could be extrapolated to "5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine".

科学研究应用

吡咯烷衍生物在药物发现中的应用

吡咯烷环是一种五元氮杂杂环,在药用化学中广泛用于开发治疗人类疾病的化合物。由于 sp3 杂化,其饱和支架允许有效探索药效团空间,并为分子的立体化学和三维覆盖做出重大贡献。吡咯烷衍生物,包括与噻二唑相关的衍生物,已被发现对生物靶标表现出选择性,为新型生物活性分子提供了有希望的途径。这种多功能性源于操纵吡咯烷环内碳的位阻因素和立体异构性的能力,这可能导致候选药物的不同生物学特征,具体取决于它们与对映选择性蛋白质的结合模式 (Li Petri 等人,2021).

噻二唑衍生物的抗菌活性

噻二唑,尤其是具有 5-(2-吡咯烷-1-基-乙基)-[1,3,4]噻二唑-2-胺等特定取代基的噻二唑,因其显着的生物活性,包括抗菌作用,而受到广泛研究。这些化合物作为杂环化合物,具有包含氮和硫原子的五元环,展示了广泛的生物活性。它们的抗菌功效以及其他药理特性,使它们对治疗应用具有价值。噻二唑的结构多功能性允许开发具有增强疗效和安全性特征的化合物 (Alam, 2018).

杂环化合物在有机合成中的应用

五元氮杂杂环系统(包括噻二唑)的合成突出了这些化合物在有机合成和药用化学中的重要性。微波辅助合成已成为制备此类杂环的有力方法,具有缩短反应时间和提高产率等优势。这些方法强调了 5-(2-吡咯烷-1-基-乙基)-[1,3,4]噻二唑-2-胺和相关化合物在开发新药和有机合成中的效用,突出了化学和生物学在治疗进展中的交叉 (Sakhuja 等人,2012).

未来方向

The future directions for research on “5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine” are not clear from the available information. This compound could potentially be explored in various fields, such as medicinal chemistry, due to the biological activity of some 1,3,4-thiadiazol derivatives .

属性

IUPAC Name |

5-(2-pyrrolidin-1-ylethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c9-8-11-10-7(13-8)3-6-12-4-1-2-5-12/h1-6H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKZCBMXVDBJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390326 |

Source

|

| Record name | 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |

CAS RN |

14069-13-7 |

Source

|

| Record name | 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)

![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)